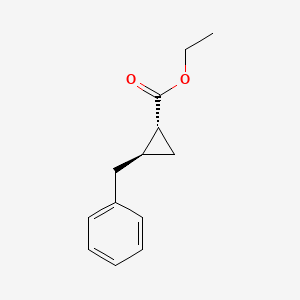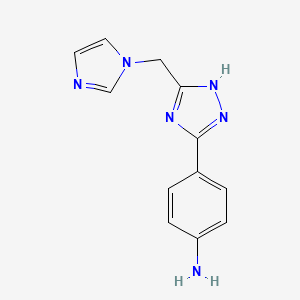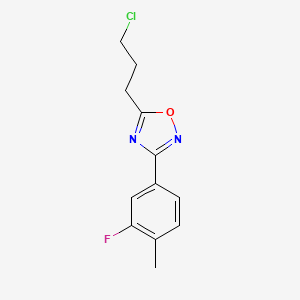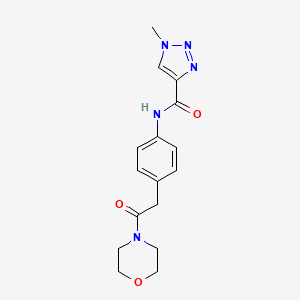![molecular formula C9H10BrFN2O2 B2402101 4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine CAS No. 2197600-86-3](/img/structure/B2402101.png)
4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Chemoselective Functionalization
Chemoselective functionalization of halogenated pyridines, including those similar to 4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine, has been explored. This process, involving palladium-catalyzed amination, leads to the selective substitution of bromide, chloro, and fluoro groups. Such functionalization is crucial for synthesizing various compounds, including those used in pharmaceuticals and materials science (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Radiosynthesis in Medical Imaging
The compound is potentially significant in the radiosynthesis of fluoropyridines, which are valuable in medical imaging, particularly PET scans. A study demonstrates the efficient synthesis of 2-amino-5-[18F]fluoropyridines, essential in radiolabeling and imaging processes (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).
Orexin Receptor Modulation
The selective modulation of orexin receptors by derivatives of this compound has been studied, especially in the context of eating disorders and compulsive behavior. Compounds such as GSK1059865, related to this compound, have been evaluated for their effects on compulsive food consumption and binge eating in animal models (Piccoli et al., 2012).
Synthesis of Pyridines and Pyridones
The compound is instrumental in synthesizing various pyridine and pyridone derivatives. Techniques such as Suzuki reactions have been employed to create a range of substituted pyridines, which are essential in various chemical and pharmaceutical applications (Sutherland & Gallagher, 2003).
Antimicrobial Activities
Derivatives of the compound have been synthesized and evaluated for their antimicrobial activities. Compounds like 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol and its derivatives have shown varying degrees of antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Corrosion Inhibition
Certain triazole Schiff bases derived from halopyridines have been investigated as corrosion inhibitors, demonstrating effectiveness in protecting mild steel in acidic media. These findings highlight the compound's role in industrial applications, particularly in corrosion protection (Chaitra, Mohana, & Tandon, 2015).
Mechanism of Action
Target of Action
It is known that the compound contains a pyridin ring with bromine, fluorine, and amine functional groups attached at specific positions , which suggests that it may interact with various biological targets.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interactions with its targets . .
Properties
IUPAC Name |
4-(5-bromo-3-fluoropyridin-2-yl)oxyoxolan-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFN2O2/c10-5-1-6(11)9(13-2-5)15-8-4-14-3-7(8)12/h1-2,7-8H,3-4,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZRBTLODZIZJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)OC2=C(C=C(C=N2)Br)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2402022.png)


![2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2402027.png)


![N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2402030.png)
![5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide](/img/structure/B2402031.png)
![N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2402033.png)
![N-[2-(cyclohexen-1-yl)ethyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2402034.png)

![[3-(Benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B2402037.png)
![N-(4-chlorophenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2402039.png)

